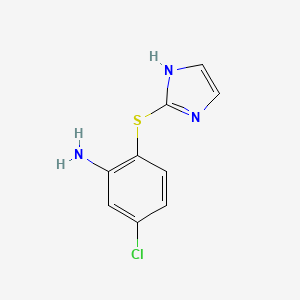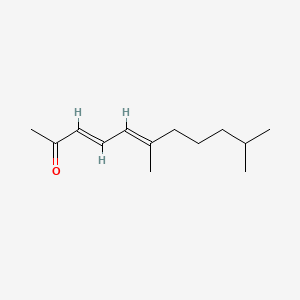![molecular formula C7H15N3S B12121728 [(E)-4-methylpentan-2-ylideneamino]thiourea CAS No. 79317-52-5](/img/structure/B12121728.png)
[(E)-4-methylpentan-2-ylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-methylpentan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound’s structure includes a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpentan-2-ylideneamino]thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the condensation of 4-methylpentan-2-amine with an isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-4-methylpentan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
[(E)-4-methylpentan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(E)-4-methylpentan-2-ylideneamino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The sulfur and nitrogen atoms in the thiourea moiety play a crucial role in these interactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
[(E)-4-methylpentan-2-ylideneamino]thiourea can be compared with other thiourea derivatives such as:
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant properties and potential therapeutic applications.
N,N’-di-Boc-substituted thiourea: Used as a mild thioacylating agent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
79317-52-5 |
|---|---|
Molekularformel |
C7H15N3S |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
[(E)-4-methylpentan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6+ |
InChI-Schlüssel |
GYKIDLIHFHUBMI-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)C/C(=N/NC(=S)N)/C |
Kanonische SMILES |
CC(C)CC(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


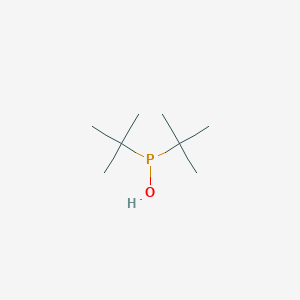
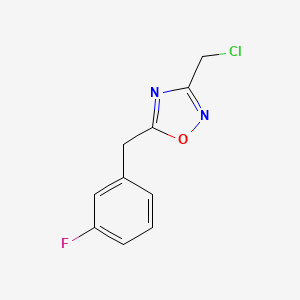
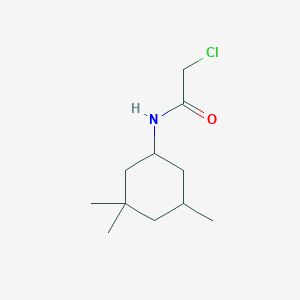
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)
![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)

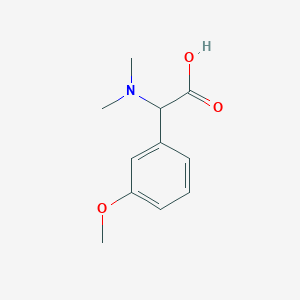
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
